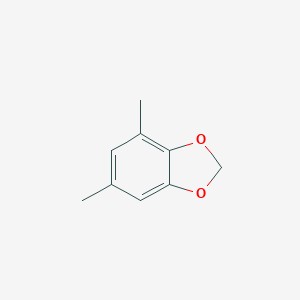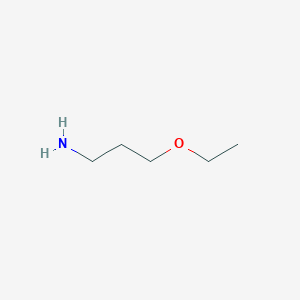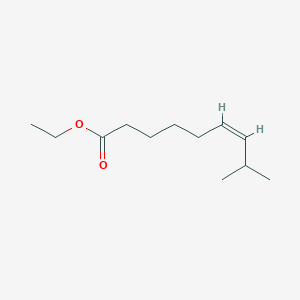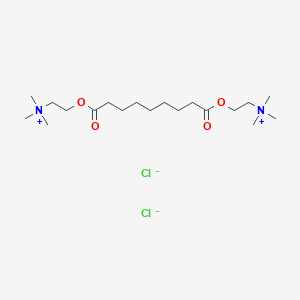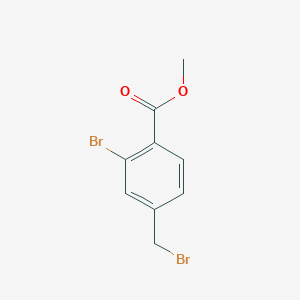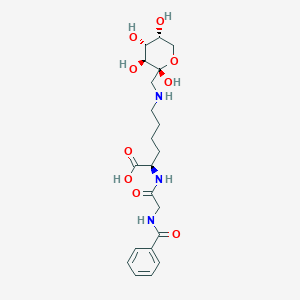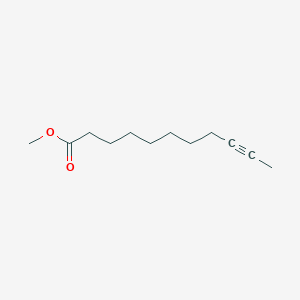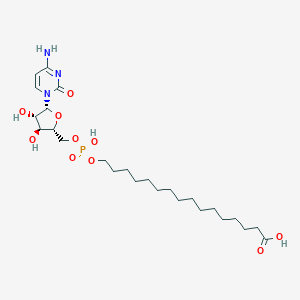
4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, commonly known as Cidofovir, is a nucleotide analog that has been extensively studied for its antiviral properties. It was first synthesized in 1992 and has since been used in the treatment of a range of viral infections, including cytomegalovirus (CMV) retinitis, adenovirus, and BK virus.
Mécanisme D'action
Cidofovir is a nucleotide analog that is incorporated into the viral DNA during replication. Once incorporated, it inhibits viral DNA synthesis by terminating the chain elongation process. This prevents the virus from replicating and spreading, which ultimately leads to the death of the infected cell.
Effets Biochimiques Et Physiologiques
Cidofovir has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the replication of a range of viruses, including 4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, adenovirus, and BK virus. It has also been shown to have immunomodulatory effects, which may help to boost the immune system's response to viral infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Cidofovir is its broad-spectrum antiviral activity, which makes it useful for the treatment of a range of viral infections. However, it is important to note that Cidofovir has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can make it difficult to use in certain experimental settings. Additionally, it has a relatively short half-life, which may limit its effectiveness in some applications.
Orientations Futures
There are several future directions for research on Cidofovir. One area of interest is the development of more effective delivery methods, such as liposomal formulations or targeted nanoparticles. Another area of interest is the investigation of Cidofovir's potential as an antitumor agent. Finally, there is interest in exploring the use of Cidofovir in combination with other antiviral agents to enhance its effectiveness against certain viruses.
Méthodes De Synthèse
The synthesis of Cidofovir involves the reaction of (S)-1-(3-hydroxy-2-phosphonylmethoxypropyl)cytosine with 15-carboxypentadecanolide. The resulting compound is then converted to the beta-D-arabinofuranosyl derivative, which is further modified to produce Cidofovir.
Applications De Recherche Scientifique
Cidofovir has been extensively studied for its antiviral properties and has been shown to be effective against a range of viruses, including 4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone, adenovirus, and BK virus. It works by inhibiting viral DNA synthesis, which prevents the virus from replicating and spreading.
Propriétés
Numéro CAS |
128864-45-9 |
|---|---|
Nom du produit |
4-Amino-1-(5-O-(((15-carboxypentadecyl)oxy)hydroxyphosphinyl)-beta-D-arabinofuranosyl)-2(1H)-pyrimidinone |
Formule moléculaire |
C25H44N3O10P |
Poids moléculaire |
577.6 g/mol |
Nom IUPAC |
16-[[(2R,3S,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxyhexadecanoic acid |
InChI |
InChI=1S/C25H44N3O10P/c26-20-15-16-28(25(33)27-20)24-23(32)22(31)19(38-24)18-37-39(34,35)36-17-13-11-9-7-5-3-1-2-4-6-8-10-12-14-21(29)30/h15-16,19,22-24,31-32H,1-14,17-18H2,(H,29,30)(H,34,35)(H2,26,27,33)/t19-,22-,23+,24-/m1/s1 |
Clé InChI |
AYHYONJCFYEXBP-OUJCMCIWSA-N |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@H](O2)COP(=O)(O)OCCCCCCCCCCCCCCCC(=O)O)O)O |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OCCCCCCCCCCCCCCCC(=O)O)O)O |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OCCCCCCCCCCCCCCCC(=O)O)O)O |
Autres numéros CAS |
128864-45-9 |
Synonymes |
PCA 16 PCA-16 PCA16 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-12-Acetyloxy-1,2,4-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoate](/img/structure/B153920.png)
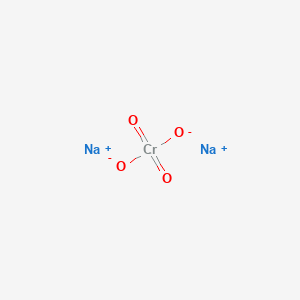
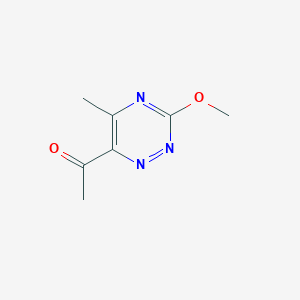
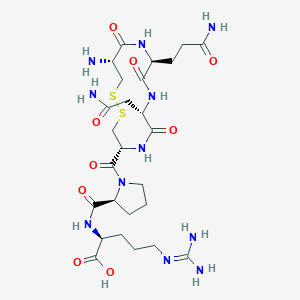
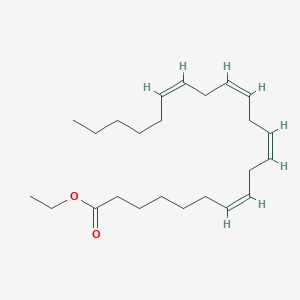
![2,6-Dimethyl-1-oxaspiro[2.5]oct-5-ene](/img/structure/B153936.png)
![Ethyl 4,6-dihydrofuro[2,3-c]pyrrole-5-carboxylate](/img/structure/B153938.png)
